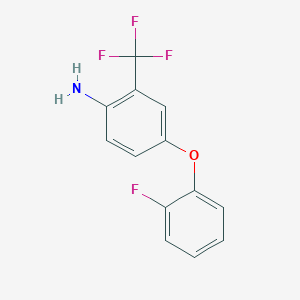

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Description

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative featuring a trifluoromethyl (-CF₃) group at the ortho position and a 2-fluorophenoxy substituent at the para position of the benzene ring. Fluorinated anilines are prized for their enhanced metabolic stability, lipophilicity, and bioactivity, particularly in anticancer and antimicrobial agents .

Properties

IUPAC Name |

4-(2-fluorophenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLMSKCXDEVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution

- Reaction Conditions:

- Reactants: 2-fluorophenol and 4-trifluoromethylaniline.

- Base: Potassium carbonate or sodium hydride.

- Solvent: Polar aprotic solvents like DMSO or acetonitrile.

- Temperature: Moderate heating (80–120°C).

- Mechanism:

- The nucleophilic oxygen of the phenol attacks the aromatic ring of the aniline derivative, displacing a leaving group (e.g., halide).

- Advantages:

- High yield and straightforward process.

- Limitations:

- Requires careful control of reaction conditions to avoid side reactions.

Two-Step Synthesis via Acylation and Reduction

-

- Starting material: Fluorophenol reacts with an acid chloride or anhydride to form an acetyl-protected intermediate.

- Reaction Conditions: Mild temperatures (10–20°C) using solvents like dichloromethane.

-

- The acetyl-protected intermediate is reduced to yield the target compound.

- Reducing Agents: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Reaction Optimization Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures may increase yield but risk side reactions. |

| Solvent | DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |

| Base | Potassium carbonate, NaOH | Ensures deprotonation of phenol for nucleophilic attack. |

| Reaction Time | 4–8 hours | Longer times may improve yield but increase impurities. |

Challenges in Synthesis

- Purity Control: Impurities from incomplete reactions or side products may require extensive purification steps such as recrystallization or chromatography.

- Environmental Concerns: Use of halogenated solvents and bases necessitates proper waste management to minimize environmental impact.

Example Data Table for Synthesis Yields

| Method | Yield (%) | Key Reagents | Notes |

|---|---|---|---|

| Direct Nucleophilic Substitution | ~85% | Fluorophenol, Trifluoroaniline | High efficiency but requires controlled heating. |

| Two-Step Acylation/Reduction | ~75% | Acid chloride, Tin(II) chloride | Suitable for industrial scale but involves multiple steps. |

| Halogen Exchange + Coupling | ~70% | Halogenated intermediates | Useful for specific starting materials. |

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Effects

Substituent Position and Acidity

The position of electron-withdrawing groups (EWGs) like -CF₃ and fluorine significantly influences acidity (pKa) and reactivity:

Physicochemical Properties

*Inferred data based on structural analogs.

Key Research Findings

- Synthetic Flexibility : Fluorinated anilines are versatile intermediates. For example, 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline (CAS 1207314-85-9) is synthesized for PFAS research, demonstrating the scalability of multi-fluorinated systems .

- Agrochemical Relevance: Fluorinated quinolines (e.g., III.2.gB and III.2.gC) highlight the role of -CF₃ and fluorine in enhancing pesticidal activity . The target compound’s 2-fluorophenoxy group may confer similar advantages in crop protection agents.

- Thermal Stability : Compounds like 4-(2,5-dimethylpyrrol-1-yl)-2-(trifluoromethyl)aniline (C₁₃H₁₃F₃N₂) exhibit stability under diverse conditions, a trait likely shared by the target compound due to aromatic fluorine substitution .

Biological Activity

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound notable for its complex aromatic structure, characterized by multiple halogen substituents. The molecular formula of this compound is C13H9F4N, with a molecular weight of approximately 265.21 g/mol. Its unique structural features, including a fluorophenoxy group and a trifluoromethyl group, significantly influence its chemical properties and potential biological activities.

The presence of halogen atoms, particularly fluorine, enhances the lipophilicity of this compound, which can improve membrane permeability and bioavailability in pharmaceutical applications. The trifluoromethyl group is known to affect the electronic properties of the compound, potentially leading to altered interactions with biological targets.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds can be insightful. The following table summarizes some relevant compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-(3-Chloro-4-fluorophenoxy)propanoic acid | Contains chloro and fluorine substituents | Potentially exhibits different biological activity profiles |

| 3-(3-Chloro-4-fluorophenoxy)pyrrolidine hydrochloride | Includes pyrrolidine moiety | May have distinct pharmacological properties |

| 4-(3-Chloro-4-fluorophenoxy)-2-(trifluoromethyl)aniline | Similar trifluoromethyl group | Unique due to specific halogen combinations |

Case Studies

- Antimalarial Research : A study highlighted the synthesis of various derivatives from a lead compound containing a fluorinated phenoxy group. These derivatives were tested for their efficacy against P. falciparum, revealing that modifications to the anilino structure significantly impacted both potency and selectivity .

- Calcium Channel Inhibition : Research on phenoxyaniline compounds indicated that certain derivatives exhibited potent inhibition of N-type calcium channels, which are crucial in various physiological processes. This suggests that similar compounds may influence calcium signaling pathways, potentially leading to therapeutic applications .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to achieve high yield and purity?

- Methodological Answer : To optimize synthesis, prioritize reaction stoichiometry, temperature control, and reagent selection. For example, bromination using N-bromosuccinimide (NBS) in DMF at 60°C for 2 hours achieved 80–89% yield in related compounds . Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Post-synthesis, employ silica gel column chromatography (ethyl acetate/petroleum ether) for purification. Monitor reaction progress via TLC or HPLC to adjust parameters dynamically.

Q. How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify aromatic proton environments and substituent positions. LCMS (e.g., m/z 265 [M+H]+) and HPLC (retention time ~0.81–1.32 minutes under specific conditions) are critical for assessing purity and molecular weight . For fluorinated analogs, ¹⁹F NMR resolves trifluoromethyl (-CF₃) and fluorophenoxy groups. Cross-reference with databases like PubChem for spectral validation .

Q. What storage protocols are recommended to maintain the stability of this compound?

- Methodological Answer : Store in a dark, inert atmosphere (argon/nitrogen) at -20°C to prevent degradation via hydrolysis or photochemical reactions. Use amber vials with PTFE-lined caps. For long-term stability, lyophilize the compound if soluble in volatile solvents (e.g., ethyl acetate) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data for this compound be systematically addressed?

- Methodological Answer : Discrepancies often arise from metabolic stability or tissue penetration differences. Conduct metabolite profiling (e.g., LC-MS/MS) to identify active/inactive derivatives, as seen with Broflanilide’s metabolite desmethyl-broflanilide . Pair physicochemical modeling (logP, pKa) with PK/PD studies to correlate bioavailability with observed effects. Validate targets using competitive binding assays (e.g., GABA receptor antagonism ).

Q. What strategies enhance regioselectivity in modifying substituents on the aniline ring for improved target binding?

- Methodological Answer : Employ directed ortho-metalation or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to introduce substituents at specific positions . For example, Suzuki-Miyaura coupling with boronic esters achieved >98% yield in pyridinyl-aniline derivatives . Computational tools (DFT, molecular docking) predict steric/electronic effects of substituents (e.g., -CF₃ vs. -NO₂) on binding to targets like tubulin .

Q. How do catalytic systems influence the efficiency of coupling reactions involving this compound?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for C-C bond formation in aryl halide couplings. Optimize ligand choice (e.g., XPhos for bulky substrates) and solvent polarity (DMF vs. toluene) to reduce side products . For brominated analogs, use NBS in DMF under controlled temperatures (20–60°C) to avoid over-bromination . Monitor catalytic turnover via ICP-MS to detect metal leaching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.